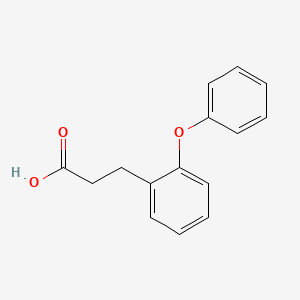

3-(2-phenoxyphenyl)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZITUPTGXSTQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377447 |

Source

|

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-92-0 |

Source

|

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 3-(2-phenoxyphenyl)propanoic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 Overview of 3-(2-phenoxyphenyl)propanoic acid

This compound, with the molecular formula C15H14O3, is a carboxylic acid derivative containing a diphenyl ether scaffold.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and functional materials. The precise characterization and unequivocal confirmation of its chemical structure are paramount for any research and development endeavor.

1.2 The Critical Role of Structural Elucidation in Drug Discovery and Development

In the pharmaceutical industry, the process of structural elucidation is fundamental to the identification of new chemical entities, the characterization of impurities and metabolites, and ensuring the quality and safety of drug products.[3][4] An accurate understanding of a molecule's three-dimensional arrangement of atoms is a prerequisite for understanding its pharmacological activity, metabolism, and potential toxicity. Modern analytical techniques provide the necessary tools to unravel the complexities of molecular structure with high fidelity.[5][6]

1.3 Aims and Scope of this Guide

This technical guide provides a comprehensive, step-by-step methodology for the structural elucidation of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just a list of procedures but also the underlying scientific rationale for each analytical choice. The guide will cover the integrated use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to arrive at an unambiguous structural assignment.

Foundational Analytical Principles for Structural Elucidation

The determination of a molecule's structure is a puzzle solved by assembling pieces of information from various analytical techniques.[7] The primary methods employed are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[8][9] It provides detailed information about the chemical environment of individual atoms and their connectivity.

-

¹H NMR: Proton Environments and Coupling ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[10]

-

¹³C NMR: Carbon Skeleton Mapping ¹³C NMR spectroscopy reveals the number of unique carbon atoms in a molecule and provides insights into their chemical environment (e.g., hybridization, attached heteroatoms).[10]

-

2D NMR Techniques (COSY, HSQC, HMBC): Unraveling Connectivity Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.[9][11]

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

-

2.2 Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique in pharmaceutical analysis, offering exceptional sensitivity and specificity for determining the molecular weight and elemental composition of a compound.[4][12][13]

-

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

-

Fragmentation Analysis (MS/MS) for Substructural Information Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide information about the molecule's substructures.[5][12]

2.3 Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]

A Step-by-Step Workflow for the Structural Elucidation of this compound

The following workflow outlines a systematic approach to elucidating the structure of this compound, integrating data from multiple analytical techniques.

3.1 Step 1: Preliminary Analysis and Sample Preparation

-

Protocol: Sample Purity Assessment and Preparation

-

Ensure the sample is of high purity using a suitable chromatographic method (e.g., HPLC, GC).

-

For NMR analysis, dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For MS analysis, prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For IR analysis, the neat sample can be used if it is a liquid or a solid that can be analyzed by Attenuated Total Reflectance (ATR).

-

3.2 Step 2: Molecular Formula Determination using HRMS

-

Protocol: High-Resolution Mass Spectrometry

-

Infuse the prepared sample solution into a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Acquire the mass spectrum in a suitable ionization mode (e.g., ESI, APCI).

-

Determine the accurate mass of the molecular ion.

-

-

Data Interpretation and Table of Expected vs. Observed Mass

| Molecular Formula | Expected Mass (Da) | Observed Mass (Da) |

| C₁₅H₁₄O₃ | 242.0943 | Value to be determined experimentally |

The molecular weight of this compound is 242.27 g/mol .[1][2]

3.3 Step 3: Functional Group Identification via IR Spectroscopy

-

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Place a small amount of the pure sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Interpretation and Table of Characteristic Absorptions The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[16][17]

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) |

| Carboxylic Acid O-H | 3300-2500 (very broad) | Value to be determined experimentally |

| Aromatic C-H | 3100-3000 | Value to be determined experimentally |

| Aliphatic C-H | 3000-2850 | Value to be determined experimentally |

| Carbonyl C=O | 1760-1690 (strong) | Value to be determined experimentally |

| Aromatic C=C | 1600-1450 | Value to be determined experimentally |

| C-O (Ether & Acid) | 1320-1000 | Value to be determined experimentally |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region and a strong absorption around 1700 cm⁻¹ would be strong evidence for the carboxylic acid functional group.[15][18] The C-O stretching of the ether and carboxylic acid will also be present.

3.4 Step 4: Mapping the Carbon-Proton Framework with NMR

-

Protocol: NMR Sample Preparation and Data Acquisition

-

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent.

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

-

-

Data Interpretation and Summary Table of NMR Assignments The following is a predictive table based on the known structure. Actual experimental values would be filled in.

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Propanoic Acid Chain | |||

| -COOH | ~11-12, br s, 1H | ~178 | |

| α-CH₂ | ~2.6, t, 2H | ~35 | β-CH₂, -COOH |

| β-CH₂ | ~2.9, t, 2H | ~25 | α-CH₂, C1' |

| Phenoxy Ring | |||

| C2' | - | ~155 | H1'', H6'' |

| C1' | - | ~130 | β-CH₂ |

| C3', C4', C5', C6' | ~6.8-7.2, m, 4H | ~118-130 | |

| Phenyl Ring | |||

| C1'' | - | ~157 | H2', H6' |

| C2'', C6'' | ~7.0, d, 2H | ~119 | C4'' |

| C3'', C5'' | ~7.3, t, 2H | ~130 | C1'' |

| C4'' | ~7.1, t, 1H | ~123 | C2'', C6'' |

3.5 Step 5: Putting It All Together: The Final Structure

The final structure is confirmed by integrating all the spectroscopic data. HRMS provides the molecular formula. IR confirms the presence of the carboxylic acid and ether functional groups. NMR spectroscopy, particularly 2D NMR, establishes the precise connectivity of all atoms, confirming the this compound structure.

Caption: Workflow for the structural elucidation of this compound.

Advanced Considerations and Troubleshooting

-

Isomeric Differentiation: In cases where isomeric structures are possible, such as 3-(3-phenoxyphenyl)propanoic acid or 3-(4-phenoxyphenyl)propanoic acid, careful analysis of the aromatic region in the ¹H and ¹³C NMR spectra is crucial. The substitution pattern on the phenyl rings will give rise to distinct splitting patterns and chemical shifts. NOESY or ROESY experiments can also be employed to establish through-space proximities between the two aromatic rings.

-

Polymorphism: For solid-state characterization, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to investigate the presence of different crystalline forms (polymorphs), which can have different physical properties.

-

Common Pitfalls in Spectral Interpretation: Overlapping signals in NMR spectra can be challenging. Running spectra in different solvents or at different temperatures can sometimes resolve these overlaps. In mass spectrometry, careful consideration of potential adducts (e.g., with sodium or potassium) is necessary for accurate molecular weight determination.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the workflow outlined in this guide, researchers can confidently determine the structure of this and related molecules. This rigorous characterization is an indispensable step in the journey of drug discovery and development, providing the foundational knowledge required for all subsequent studies.

References

- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*.

- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.

- SK pharmteco. (n.d.). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.

- Better World Books. (n.d.). Structure Elucidation by NMR in Organic Chemistry : A Practical Guide.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- ChemicalBook. (n.d.). This compound | 40492-92-0.

- YouTube. (2020, June 18). structure elucidation | Interactive session | Spectral analysis.

- Chemguide. (n.d.). interpreting infra-red spectra.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

- University of Wisconsin-Madison. (n.d.). IR: carboxylic acids.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 40492-92-0.

- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.

Sources

- 1. This compound | 40492-92-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. longdom.org [longdom.org]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. fiveable.me [fiveable.me]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. betterworldbooks.com [betterworldbooks.com]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. tandfonline.com [tandfonline.com]

- 13. skpharmteco.com [skpharmteco.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of Arylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biological activities of arylpropanoic acid derivatives, a prominent class of compounds in medicinal chemistry. We will delve into their primary mechanisms of action, diverse therapeutic applications, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is designed to serve as a comprehensive resource, blending established knowledge with practical, field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Significance of Arylpropanoic Acids

Arylpropanoic acid derivatives represent a critical class of molecules, most famously recognized as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2] Compounds like Ibuprofen, Naproxen, and Ketoprofen are household names and staples in the management of pain and inflammation.[2][3] Chemically characterized by a propanoic acid moiety attached to an aromatic ring, their therapeutic effects are primarily rooted in the inhibition of prostaglandin synthesis.[1][4]

While their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties are well-documented, the biological landscape of these derivatives is far broader.[3][5] Research has uncovered a spectrum of other activities, including anticancer, antibacterial, and anticonvulsant effects, making this scaffold a continuing source of interest for medicinal chemists.[1][2][4][6] This guide will dissect these activities, starting with the core mechanism that defines the class.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal therapeutic actions of arylpropanoic acid derivatives stem from their ability to block the activity of cyclooxygenase (COX) enzymes.[3][5] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][7]

There are two primary isoforms of the COX enzyme:

-

COX-1 : This is a constitutively expressed or "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal (GI) lining and maintain normal kidney function.[8][9]

-

COX-2 : This isoform is typically undetectable in most tissues but is induced at sites of inflammation by stimuli like cytokines and growth factors.[8][9] It is the primary source of prostaglandins that mediate inflammatory responses.[5][8]

Most traditional arylpropanoic acid NSAIDs, such as ibuprofen and naproxen, are non-selective , meaning they inhibit both COX-1 and COX-2.[5][8] The desired anti-inflammatory and analgesic effects are derived from the inhibition of COX-2, while the common side effects, like gastrointestinal irritation and bleeding, are largely a consequence of inhibiting the protective functions of COX-1.[1][8][10] This dual-inhibition is a central challenge in the clinical use of these drugs.

The stereochemistry of these molecules is crucial; for most arylpropanoic acids, the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than its (R)-enantiomer counterpart.[1][4]

Signaling Pathway: Prostaglandin Synthesis and NSAID Intervention

The following diagram illustrates the arachidonic acid cascade and the critical point of intervention for arylpropanoic acid derivatives.

Caption: Arachidonic acid cascade and NSAID inhibition point.

Expanded Biological Activities

Beyond their well-established anti-inflammatory roles, arylpropanoic acid derivatives have demonstrated a variety of other biological activities.

-

Anticancer Activity : Numerous studies have shown that these derivatives possess antiproliferative effects against various cancer cell lines.[1][11] The exact mechanisms are still under investigation but may involve non-COX targets.[11] This has led to significant interest in repurposing these compounds as potential anticancer agents.[11]

-

Antibacterial Activity : Modifications to the basic arylpropanoic acid structure have yielded compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] For instance, new hydrazone derivatives of ibuprofen have been synthesized and screened for their efficacy against strains like Staphylococcus aureus and Escherichia coli.[12][14]

-

Anticonvulsant Activity : Some derivatives have been shown to exhibit mild to moderate anticonvulsant properties in experimental models like the maximal electroshock seizures (MES) method.[1][2]

Structure-Activity Relationships (SAR)

The biological activity of arylpropanoic acid derivatives is highly dependent on their chemical structure. Understanding these relationships is key to designing more potent and selective compounds. Studies have explored how modifications to different parts of the molecule impact its efficacy and safety profile.[4]

| Molecular Moiety | Modification | Impact on Biological Activity |

| Carboxylic Acid | Esterification or amide formation | Can reduce gastrointestinal toxicity by masking the acidic group. May act as a prodrug, releasing the active acid in vivo.[1] |

| α-Methyl Group | Removal or substitution | The α-methyl group is often crucial for anti-inflammatory activity. The (S)-configuration is generally the more active enantiomer.[1][4] |

| Aryl Group | Substitution with different groups (e.g., halogens, alkyls) | Modulates lipophilicity and electronic properties, which can significantly alter potency and COX-1/COX-2 selectivity. |

| Lipophilicity & MW | Overall molecular properties | A quantitative structure-activity relationship (QSAR) analysis has shown that lipophilicity and molecular weight are key determinants for diffusion into the central nervous system.[15] |

Experimental Protocols for Biological Activity Assessment

Rigorous and validated experimental protocols are essential for evaluating the biological activity of new arylpropanoic acid derivatives. Here, we detail standard methodologies for assessing anti-inflammatory and antibacterial effects.

In Vitro Protocol: COX-2 Inhibition Assay in Human Dermal Fibroblasts

This protocol provides a method to determine the ability of a test compound to inhibit COX-2 activity in a cell-based system.[16]

Causality : This assay uses cultured human cells, providing a biologically relevant environment. Fibroblasts are induced to express COX-2, mimicking an inflammatory state. By measuring the conversion of radiolabeled arachidonic acid into prostaglandins, we can directly quantify the inhibitory potency of the test compound.

Step-by-Step Methodology:

-

Cell Culture : Culture human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) until confluent.

-

Induction of COX-2 : Pre-treat the cells with a phorbol ester like phorbol-12-myristate-13-acetate (PMA) for approximately 6 hours to induce the expression of the COX-2 enzyme.

-

Compound Incubation : Wash the cells and incubate them with various concentrations of the arylpropanoic acid derivative (test compound) for a predetermined time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Diclofenac).

-

Substrate Addition : Add radiolabeled [14C]-arachidonic acid to each well and incubate for a period (e.g., 15-30 minutes) to allow for enzymatic conversion.

-

Extraction : Stop the reaction and extract the prostaglandins from the supernatant using an organic solvent like ethyl acetate.

-

Quantification : Separate the prostaglandins from the unreacted arachidonic acid using thin-layer chromatography (TLC).

-

Data Analysis : Quantify the radioactivity of the prostaglandin spots to determine the percentage of inhibition for each compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of COX-2 activity.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[17][18]

Causality : Carrageenan is a phlogistic (inflammation-inducing) agent that, when injected into the paw of a rat, elicits a reproducible inflammatory response characterized by edema (swelling).[17][19] This model allows for the assessment of a compound's ability to suppress this edema formation in a living organism, providing a measure of its systemic anti-inflammatory efficacy.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

-

Animal Preparation : Use adult Wistar rats (150-200g). Acclimatize the animals and fast them overnight before the experiment, with free access to water.

-

Grouping : Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a known NSAID like Indomethacin), and one or more test groups (receive the arylpropanoic acid derivative at different doses).

-

Initial Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration : Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation : After a set period (e.g., 1 hour after oral administration), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement : Measure the paw volume again at several time points after the carrageenan injection (e.g., every hour for 4 hours).

-

Data Analysis : The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated for the standard and test groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Conclusion and Future Directions

Arylpropanoic acid derivatives are a cornerstone of anti-inflammatory therapy, primarily through their inhibition of COX enzymes. The depth of their biological activity, however, extends to anticancer and antimicrobial domains, ensuring their continued relevance in drug discovery. The key challenge and focus of future research lie in refining the structure of these derivatives to enhance selectivity for COX-2, thereby reducing GI side effects, and to further explore and optimize their non-COX mediated activities for new therapeutic applications. The development of novel delivery systems and prodrug strategies will also be crucial in improving the safety and efficacy profiles of this versatile class of compounds.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

-

Arylpropionic Acid Derivatives. (2017-12-27). BrainKart. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22). ResearchGate. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Semantic Scholar. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-03-30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). ResearchGate. [Link]

-

Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. (2019-05-09). PubMed. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Erudition. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. [Link]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). PubMed. [Link]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). Semantic Scholar. [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (n.d.). PubMed. [Link]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (n.d.). ResearchGate. [Link]

-

Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. (n.d.). PubMed. [Link]

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020-07-28). National Center for Biotechnology Information. [Link]

-

Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-associated P. (n.d.). DOI.org (Crossref). [Link]

-

In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. (n.d.). PubMed. [Link]

-

In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (n.d.). PubMed. [Link]

-

In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (n.d.). National Center for Biotechnology Information. [Link]

-

From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. (n.d.). MDPI. [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. [Link]

-

Ibuprofen. (n.d.). Wikipedia. [Link]

-

COX-1 and COX-2 inhibitors. (n.d.). PubMed. [Link]

-

COX Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. (n.d.). Lecturio. [Link]

-

COX-1 and COX-2 inhibitors. (n.d.). ResearchGate. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. brainkart.com [brainkart.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 18. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 19. ijpras.com [ijpras.com]

3-(2-phenoxyphenyl)propanoic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-phenoxyphenyl)propanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the arylpropanoic acid class, a chemical scaffold renowned for its diverse pharmacological activities. While direct and extensive research on this specific molecule is limited, its structural similarity to well-established nonsteroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for investigating its mechanism of action. This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the molecular mechanisms underlying the potential therapeutic effects of this compound. We posit a primary hypothesis centered on the inhibition of cyclooxygenase (COX) enzymes and explore a secondary hypothesis involving the modulation of G-protein coupled receptor 40 (GPR40). Detailed, field-proven experimental protocols are provided to test these hypotheses, enabling researchers to build a robust understanding of the compound's biological activity from enzyme kinetics to cellular signaling pathways.

Introduction and Primary Hypothesis

Arylpropanoic acids represent a privileged scaffold in medicinal chemistry, with prominent members including ibuprofen and naproxen.[1] These agents primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Given the structural architecture of this compound, it is logical to hypothesize that its principal mechanism of action is the inhibition of COX-1 and COX-2. These enzymes are critical mediators in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are potent signaling molecules that drive pain, fever, and inflammation.[2][4]

The two primary isoforms, COX-1 and COX-2, present distinct therapeutic profiles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[4] Conversely, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[4] Therefore, the therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, while common side effects like gastrointestinal distress are linked to COX-1 inhibition.[4][5]

This guide will first detail the experimental workflows required to validate the hypothesis that this compound acts as a COX inhibitor and to determine its selectivity profile for the two isoforms.

Proposed Primary Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins and the proposed point of inhibition for this compound.

Caption: Proposed inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Validation of the Primary Hypothesis (COX Inhibition)

To rigorously test the hypothesis of COX inhibition, a two-tiered approach is recommended: direct enzyme inhibition assays followed by cell-based functional assays.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. A fluorometric or colorimetric assay is a common high-throughput method.[6][7] The principle involves measuring the peroxidase component of the COX enzyme.

Experimental Protocol: Fluorometric COX Inhibitor Screening [6]

-

Reagent Preparation:

-

Prepare a 10X stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions (e.g., Abcam ab204698).

-

Prepare a reaction master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Assay Plate Setup (96-well format):

-

Sample Wells: Add 10 µL of the 10X test compound dilution series.

-

Enzyme Control (100% Activity) Wells: Add 10 µL of the solvent vehicle (e.g., DMSO).

-

Inhibitor Control Wells: Add a known selective COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitor.

-

-

Reaction Initiation:

-

Add 80 µL of the Reaction Master Mix containing either COX-1 or COX-2 enzyme to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation: COX Inhibition Potency and Selectivity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Celecoxib (Control) | ~5 | ~0.05 | ~100 |

| Ibuprofen (Control) | ~2 | ~5 | ~0.4 |

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay validates the enzymatic inhibition data in a physiological context by measuring the compound's effect on prostaglandin production in whole cells. A common model involves stimulating macrophages (e.g., RAW 264.7 or primary murine peritoneal macrophages) with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10][11]

Experimental Protocol: LPS-Induced PGE2 Production and ELISA [9][10]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 24-well plate and culture until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and PGE2 production. A non-stimulated control should be included.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

PGE2 Quantification (ELISA):

-

Perform the PGE2 ELISA according to the manufacturer's protocol (e.g., R&D Systems, Cayman Chemical).[12]

-

Briefly, samples and PGE2 standards are added to a microplate pre-coated with an anti-PGE2 antibody.

-

A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the known PGE2 standards.

-

Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Determine the percent inhibition of PGE2 production at each concentration of the test compound relative to the LPS-stimulated control.

-

Experimental Workflow: Cell-Based PGE2 Assay

Caption: Workflow for assessing the inhibition of cellular PGE2 production.

Investigating Potential Alternative Mechanisms

While COX inhibition is the most probable mechanism, comprehensive characterization requires exploring other potential targets, especially those known to be modulated by structurally similar molecules. Derivatives of phenoxy-propionic acids have been reported as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[13] GPR40 is a receptor for medium- and long-chain fatty acids and is involved in metabolism, particularly in glucose-stimulated insulin secretion.[14][15][16]

Proposed Secondary Signaling Pathway: GPR40 Activation

Activation of GPR40, a Gαq-coupled receptor, typically leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which can subsequently lead to the phosphorylation and activation of downstream kinases like ERK1/2.[16][17]

Caption: Potential GPR40 signaling cascade that could be activated by the test compound.

Experimental Validation of the Secondary Hypothesis (GPR40 Agonism)

GPR40 Reporter Gene Assay

To screen for GPR40 activity, a reporter gene assay in a host cell line (e.g., HEK293) stably expressing human GPR40 is a robust method.[18] These assays typically use a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, under the control of a response element (e.g., cAMP response element, CRE) that is activated by the downstream signaling of GPR40.

Experimental Protocol: GPR40-CRE-SEAP Reporter Assay [18]

-

Cell Culture:

-

Use a commercially available reporter cell line (e.g., Cayman Chemical's FFAR1 Reporter Assay Kit) where cells are pre-plated with a transfection complex containing DNA for GPR40 and a CRE-SEAP reporter.

-

Culture the cells according to the provided protocol.

-

-

Compound Treatment:

-

Treat the cells with a dilution series of this compound.

-

Include a known GPR40 agonist (e.g., GW9508) as a positive control and a vehicle control.

-

-

Incubation:

-

Incubate the plate for 16-24 hours to allow for agonist-induced expression and secretion of SEAP into the culture medium.

-

-

SEAP Activity Measurement:

-

Collect an aliquot of the culture medium from each well.

-

Add a luminescence-based alkaline phosphatase substrate to the medium.

-

Measure the luminescence using a plate reader. The light output is directly proportional to the level of GPR40 activation.

-

-

Data Analysis:

-

Plot the luminescence signal versus the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

ERK1/2 Phosphorylation Western Blot

Since ERK1/2 activation is a known downstream consequence of GPR40 signaling, a Western blot can be used to confirm pathway engagement.[17] This technique measures the increase in the phosphorylated (active) form of ERK1/2 relative to the total amount of ERK1/2 protein.

Experimental Protocol: Western Blot for Phospho-ERK1/2 [19][20]

-

Cell Treatment and Lysis:

-

Culture GPR40-expressing cells (e.g., HEK293-hGPR40) to ~80% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Treat cells with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[21]

-

Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Experimental Workflow: Western Blot for p-ERK1/2

Caption: Step-by-step workflow for the detection of ERK1/2 phosphorylation via Western blot.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the mechanism of action of this compound. By starting with the most plausible hypothesis based on its chemical class—COX inhibition—and extending the investigation to other potential targets like GPR40, researchers can build a comprehensive pharmacological profile of the compound.

Positive results in the COX inhibition and PGE2 production assays would strongly support the classification of this molecule as an NSAID. The selectivity index will be crucial in predicting its potential therapeutic window and side-effect profile. Should the compound demonstrate activity in the GPR40 assays, it would indicate a more complex mechanism of action, potentially offering novel therapeutic applications in metabolic diseases. The experimental protocols detailed herein provide a clear and actionable path for drug development professionals to rigorously validate these potential mechanisms and advance our understanding of this promising molecule.

References

-

We present a step-by-step protocol for measuring agonist-induced ERK1/2 MAP kinase activation downstream of GPCRs using standard Western blotting assay. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved January 4, 2026, from [Link]

-

GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Spandidos Publications. Retrieved January 4, 2026, from [Link]

-

G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. (2015). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Human NF-κB Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism. (2014). Frontiers in Endocrinology. Retrieved January 4, 2026, from [Link]

-

Prostaglandin EIA (CS0200) - Bulletin. (n.d.). Retrieved January 4, 2026, from [Link]

-

G-protein-coupled receptor 40 family (GPR40–GPR43) and its role in nutrient sensing. (2006). Biochemical Society Transactions. Retrieved January 4, 2026, from [Link]

-

NF-κB Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (2013). Diabetes. Retrieved January 4, 2026, from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved January 4, 2026, from [Link]

-

ELISA Kit for Prostaglandin E2 (PGE2). (n.d.). Cloud-Clone Corp. Retrieved January 4, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved January 4, 2026, from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. Retrieved January 4, 2026, from [Link]

-

NF-κB Luciferase Reporter Jurkat Cell Line. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

-

Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Free fatty acid FFA1 (GPR40) Aequorin. (n.d.). EuroscreenFast. Retrieved January 4, 2026, from [Link]

-

Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Advancing GPCR Drug Discovery. (2024). ICE Bioscience. Retrieved January 4, 2026, from [Link]

-

COX-1 and -2 inhibition* data. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). Longdom. Retrieved January 4, 2026, from [Link]

-

How should we analyze the two bands of phospho ERK1/2 in western blot?. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Mechanism of action of nonsteroidal anti-inflammatory drugs. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved January 4, 2026, from [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Ibuprofen. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

COX-1 and COX-2 inhibitors. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. (n.d.). Lecturio. Retrieved January 4, 2026, from [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. cloud-clone.com [cloud-clone.com]

- 11. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 12. arborassays.com [arborassays.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

discovery and synthesis of novel phenoxyphenyl compounds

An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenoxyphenyl Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the Phenoxyphenyl Scaffold

The phenoxyphenyl moiety, a seemingly simple diaryl ether linkage, represents a cornerstone in modern medicinal chemistry and materials science. Its unique conformational flexibility, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold. From potent kinase inhibitors in oncology to novel polymers with unique thermal properties, the applications of phenoxyphenyl-containing molecules are vast and ever-expanding.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the . We will move beyond a mere recitation of synthetic protocols, instead delving into the "why" behind the "how"—exploring the strategic considerations that underpin the design and execution of successful synthetic campaigns in this chemical space. Our focus will be on providing a field-proven perspective, blending established methodologies with cutting-edge techniques to empower you in your own research endeavors.

Part 1: Strategic Approaches to the Synthesis of Phenoxyphenyl Compounds

The construction of the diaryl ether bond is the central challenge in the synthesis of phenoxyphenyl compounds. The choice of synthetic strategy is dictated by several factors, including the electronic nature of the coupling partners, the presence of sensitive functional groups, and considerations of scale and cost. Here, we will explore the two most robust and widely employed methodologies: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

The Ullmann Condensation: A Classic Workhorse

The Ullmann condensation, first reported in 1905, is a testament to the enduring power of classical organic chemistry. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide to form a diaryl ether. While it has been largely superseded by palladium-catalyzed methods in many modern applications, the Ullmann condensation remains a valuable tool, particularly for large-scale syntheses where cost is a primary driver.

Mechanism and Key Considerations:

The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a copper(I) phenoxide intermediate that undergoes oxidative addition to the aryl halide, followed by reductive elimination to furnish the diaryl ether.

Key Experimental Choices and Their Rationale:

-

Copper Source: Copper(I) salts, such as CuI and CuBr, are generally more effective than copper(II) salts. The in-situ generation of Cu(I) from Cu(II) precursors is also a common strategy.

-

Ligand: The use of ligands, such as 1,10-phenanthroline or diamines, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.

-

Base: A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol and form the reactive phenoxide. The choice of base can influence the reaction kinetics and selectivity.

-

Solvent: High-boiling polar aprotic solvents, such as DMF, DMSO, or pyridine, are typically used to facilitate the reaction at elevated temperatures.

A Self-Validating Protocol for a Standard Ullmann Condensation:

Objective: To synthesize 4-phenoxyaniline from 4-aminophenol and iodobenzene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Aminophenol | 109.13 | 1.0 g | 9.16 mmol |

| Iodobenzene | 204.01 | 1.87 g (1.0 mL) | 9.16 mmol |

| Copper(I) Iodide (CuI) | 190.45 | 174 mg | 0.916 mmol (10 mol%) |

| 1,10-Phenanthroline | 180.21 | 165 mg | 0.916 mmol (10 mol%) |

| Potassium Carbonate (K2CO3) | 138.21 | 2.53 g | 18.32 mmol |

| Pyridine | 79.10 | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 g, 9.16 mmol), iodobenzene (1.0 mL, 9.16 mmol), CuI (174 mg, 0.916 mmol), 1,10-phenanthroline (165 mg, 0.916 mmol), and K2CO3 (2.53 g, 18.32 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add dry pyridine (20 mL) via syringe.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-phenoxyaniline.

Validation: The success of the reaction is validated by the consumption of starting materials (TLC) and the appearance of a new, less polar product spot. The identity and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

The Buchwald-Hartwig C-O Coupling: A Modern and Versatile Approach

The palladium-catalyzed Buchwald-Hartwig C-O coupling has revolutionized the synthesis of diaryl ethers, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.

Mechanism and Key Considerations:

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

-

Ligand Exchange: The phenoxide displaces a halide from the Pd(II) complex.

-

Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Key Experimental Choices and Their Rationale:

-

Palladium Precatalyst: A wide range of palladium precatalysts are available, often featuring bulky, electron-rich phosphine ligands. The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.

-

Ligand: Buchwald and Hartwig have developed a vast library of specialized phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are tailored for specific substrate combinations. The selection of the optimal ligand is often determined through screening.

-

Base: A non-nucleophilic base, such as cesium carbonate or potassium phosphate, is typically used to deprotonate the phenol without competing in the coupling reaction.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.

A Self-Validating Protocol for a Buchwald-Hartwig C-O Coupling:

Objective: To synthesize 2-(2,4-difluorophenoxy)pyridine from 2-chloropyridine and 2,4-difluorophenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloropyridine | 113.55 | 1.0 g | 8.81 mmol |

| 2,4-Difluorophenol | 130.09 | 1.15 g | 8.81 mmol |

| Pd2(dba)3 | 915.72 | 80.6 mg | 0.088 mmol (1 mol% Pd) |

| XPhos | 476.65 | 84.0 mg | 0.176 mmol (2 mol%) |

| Cesium Carbonate (Cs2CO3) | 325.82 | 4.30 g | 13.2 mmol |

| Toluene | 92.14 | 20 mL | - |

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (80.6 mg, 0.088 mmol), XPhos (84.0 mg, 0.176 mmol), and cesium carbonate (4.30 g, 13.2 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon) three times.

-

Add 2-chloropyridine (1.0 g, 8.81 mmol) and 2,4-difluorophenol (1.15 g, 8.81 mmol) followed by anhydrous toluene (20 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 2-(2,4-difluorophenoxy)pyridine.

Validation: The reaction is validated by the complete consumption of the limiting reagent as observed by GC-MS or LC-MS. The structure and purity of the final product are confirmed by 1H NMR, 19F NMR, 13C NMR, and high-resolution mass spectrometry.

Part 2: The Phenoxyphenyl Scaffold in Drug Discovery: A Case Study of Kinase Inhibitors

The phenoxyphenyl scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. Its ability to act as a hinge-binding motif, coupled with its favorable pharmacokinetic properties, makes it an attractive starting point for drug design.

A prime example is the multi-kinase inhibitor Sorafenib , which is used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib features a central phenoxyphenyl core that is crucial for its biological activity.

Caption: Key pharmacophoric features of the kinase inhibitor Sorafenib.

The synthesis of Sorafenib and its analogs often employs the synthetic strategies discussed earlier. The strategic disconnection of the molecule typically involves the formation of the central diaryl ether bond as a key step.

Illustrative Synthetic Workflow for a Sorafenib Analog:

Caption: A generalized synthetic workflow for the preparation of Sorafenib analogs.

Part 3: Characterization and Purification of Phenoxyphenyl Compounds

The unambiguous characterization and purification of novel phenoxyphenyl compounds are paramount to ensure their suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Characterization Techniques:

| Technique | Information Obtained |

| 1H NMR | Provides information on the number, connectivity, and chemical environment of protons. |

| 13C NMR | Reveals the number of unique carbon atoms and their chemical environment. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C-O-C ether stretch). |

| Melting Point | A physical constant that can indicate the purity of a solid compound. |

Purification Strategies:

-

Column Chromatography: The most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical for achieving good separation.

-

Recrystallization: An effective technique for purifying solid compounds, provided a suitable solvent system can be identified.

-

Preparative HPLC: Used for the purification of small to medium quantities of compounds with high purity requirements.

Conclusion and Future Outlook

The will undoubtedly continue to be a vibrant area of research. The development of more efficient and sustainable synthetic methodologies, driven by advances in catalysis and green chemistry, will enable the rapid generation of diverse compound libraries. Furthermore, the integration of computational tools, such as in-silico screening and molecular modeling, will facilitate the rational design of new phenoxyphenyl derivatives with tailored biological activities and material properties. As our understanding of the intricate roles that this versatile scaffold can play in molecular recognition and function deepens, so too will its impact on science and technology.

References

-

Sawyer, J. S. (2000). Recent advances in the synthesis of diaryl ethers. Tetrahedron, 56(29), 5045-5065. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

Spectroscopic Unveiling of 3-(2-phenoxyphenyl)propanoic acid: A Technical Guide

Introduction

3-(2-phenoxyphenyl)propanoic acid is a molecule of significant interest in medicinal chemistry and materials science, owing to its structural motifs which include a carboxylic acid, a diphenyl ether linkage, and a flexible propanoic acid chain. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel derivatives. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the detailed structural characterization of this compound. This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing a predictive framework for researchers and a baseline for experimental verification.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Whitepaper: The Diaryl Ether Motif in Modern Drug Discovery: A Senior Application Scientist's Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The diaryl ether (DE) linkage is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and natural products.[1][2] This guide provides an in-depth technical exploration of the diaryl ether motif, moving beyond simple recitation of facts to deliver field-proven insights from a Senior Application Scientist's perspective. We will dissect the critical synthetic methodologies, explore the nuanced role of the ether linkage in defining a compound's pharmacological profile, and present actionable protocols and frameworks for its successful incorporation into drug discovery programs. The narrative emphasizes the causality behind experimental choices, the importance of self-validating protocols, and the authoritative grounding required for scientific integrity.

The Strategic Value of the Diaryl Ether Motif

The diaryl ether framework, consisting of two aromatic rings linked by an oxygen atom, is far more than a simple linker. Its value lies in a unique combination of physicochemical and structural properties that medicinal chemists leverage to solve complex design challenges.

-

Structural Rigidity and Conformational Control: The C-O-C bond angle (typically ~118-120°) imparts a degree of conformational rigidity, yet allows for torsional rotation. This "restricted flexibility" is critical for orienting the two aryl rings into optimal binding conformations within a target protein, minimizing the entropic penalty upon binding.

-

Physicochemical Properties: The ether oxygen is a weak hydrogen bond acceptor and contributes to the molecule's polarity. However, the overall motif is substantially hydrophobic and metabolically stable, aiding in cell membrane penetration and bioavailability.[3][4] This balance is a key reason for its "drug-like" character.

-

Biological Versatility: The diaryl ether scaffold is present in compounds targeting a vast range of biological targets, demonstrating its versatility. Its derivatives have shown anticancer, antiviral, antibacterial, anti-inflammatory, and herbicidal activities, among others.[1][2][5]

This versatility is not accidental; it stems from the motif's ability to serve as a stable, orienting platform for the pharmacophoric elements displayed on the aryl rings.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the C(aryl)-O bond is the central challenge in synthesizing diaryl ethers. Historically, harsh conditions were required, but modern organometallic chemistry has provided milder, more versatile alternatives. The choice of method is a critical decision driven by substrate scope, functional group tolerance, and scalability.

The Ullmann Condensation: The Classical Workhorse

The Ullmann condensation, first reported in the early 1900s, is the traditional method for diaryl ether synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol.[6][7]

Causality Behind the Choice: The primary driver for using a classical Ullmann reaction is often cost and the simplicity of the reagents (copper powder or simple copper salts). However, its utility is tempered by significant drawbacks.

Limitations:

-

Harsh Conditions: Traditionally requires high temperatures (>200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[7][8]

-

Stoichiometric Copper: Often requires stoichiometric or even excess amounts of copper, leading to difficult purification.[8]

-

Substrate Scope: Works best when the aryl halide is activated by an electron-withdrawing group, and the phenol is electron-rich.[7]

Modern advancements have introduced soluble copper catalysts with supporting ligands (e.g., diamines, picolinic acid), which allow for milder conditions and broader substrate scope, partially mitigating these issues.[9]

This protocol describes a ligand-accelerated Ullmann coupling, which offers improved conditions over the classical approach.

Objective: Synthesize an unsymmetrical diaryl ether from an aryl iodide and a phenol.

Materials:

-

Aryl Iodide (1.0 mmol, 1.0 equiv)

-

Phenol (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

L-Proline (0.2 mmol, 20 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

-

Vessel Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, phenol, CuI, L-Proline, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step to prevent oxidation of the phenol and catalyst.

-

Solvent Addition: Add DMSO via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

The Buchwald-Hartwig C-O Coupling: The Modern Standard

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation and represents a major advancement in diaryl ether synthesis.[10][11] It offers significantly milder conditions and a vastly expanded substrate scope compared to the Ullmann reaction.

Causality Behind the Choice: Researchers choose the Buchwald-Hartwig reaction for its superior functional group tolerance, lower reaction temperatures, and high yields, especially for complex or sensitive substrates. The choice of ligand is crucial and is tailored to the specific substrates.

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates deprotonation to form a phenoxide, which displaces the halide.

-

Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed, regenerating the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Objective: Synthesize a diaryl ether from an aryl bromide and a phenol using a modern catalyst system.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Phenol (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

-

Toluene (4 mL)

Procedure:

-

Glovebox Setup: Due to the air-sensitivity of the catalyst and ligand, this reaction is best set up in a glovebox. Add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry vial with a stir bar.

-

Solvent Addition: Add toluene to the vial.

-

Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat the reaction mixture to 90-110 °C with stirring for 4-18 hours.

-

Monitoring: Monitor the reaction by LC-MS to confirm the consumption of starting materials.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification & Validation: Purify the residue by flash column chromatography. Validate the final compound's identity and purity via NMR and MS analysis.

Comparative Summary of Synthetic Methods

| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Temp. | 150-220 °C (Classical) | 80-120 °C |

| Base | Strong (e.g., K₂CO₃, KOH) | Weaker/Stronger (e.g., Cs₂CO₃, K₃PO₄) |

| Pros | Inexpensive catalyst | Mild conditions, broad scope, high yields |

| Cons | Harsh conditions, poor functional group tolerance, stoichiometric copper | Expensive catalyst/ligands, air-sensitive |

| Best For | Simple, robust substrates on a large scale. | Complex, highly functionalized molecules. |

The Diaryl Ether in Action: Case Studies and SAR

The true value of the diaryl ether motif is revealed by examining its role in successful drug molecules. It often acts as a key hinge or scaffold, positioning critical binding elements.

Case Study 1: Sorafenib (Nexavar) - A Kinase Inhibitor